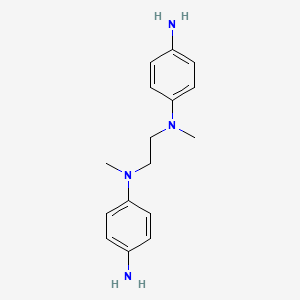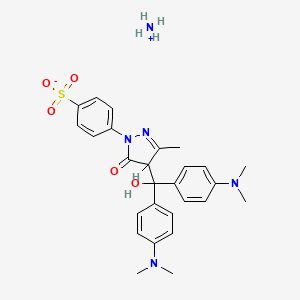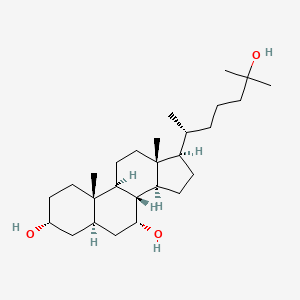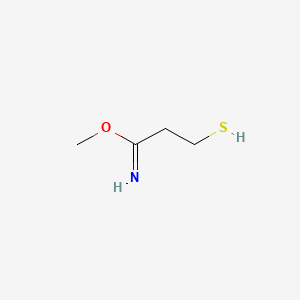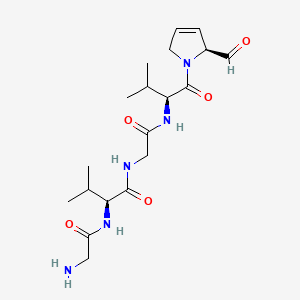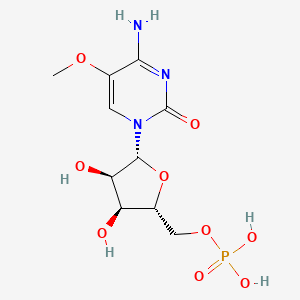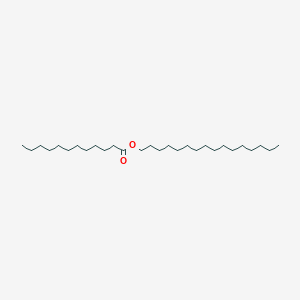
Dodecanoic acid, hexadecyl ester
Descripción general
Descripción
Dodecanoic acid, hexadecyl ester, also known as Lauric acid, hexadecyl ester; Hexadecyl dodecanoate; Hexadecyl laurate, is a chemical compound with the formula C28H56O2 and a molecular weight of 424.7430 .
Synthesis Analysis
The synthesis of ester derivatives of dodecanoic acid involves heating a mixture of dodecanoic acid and an appropriate alcohol under reflux in the presence of sulphuric acid until the reaction is complete .Molecular Structure Analysis
The IUPAC Standard InChI for Dodecanoic acid, hexadecyl ester is InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27-30-28(29)26-24-22-20-18-12-10-8-6-4-2/h3-27H2,1-2H3 .Chemical Reactions Analysis
The ketonic decarboxylation of dodecanoic acid has gained significant attention in recent years as a pathway to reduce the oxygen content within biomass-derived oils and to produce sustainable ketones .Aplicaciones Científicas De Investigación
Cosmetic Industry: Emollient and Texture Enhancer
Hexadecyl dodecanoate: is widely used in the cosmetic industry due to its emollient properties. It helps in softening the skin and reducing moisture loss by forming a barrier on the skin’s surface. Additionally, it acts as a texture enhancer in creams and lotions, providing a silky, non-greasy feel .
Pharmaceutical Applications: Excipient in Drug Formulation
In pharmaceuticals, Palmityl laurate serves as an excipient, enhancing the therapeutic effect of active drug ingredients. It aids in drug solubilization, stabilization, and controlled release, which is crucial for targeted drug delivery systems .
Food Industry: Emulsifier and Stabilizer
Cetyl laurate: is utilized as an emulsifier in food products. It helps in blending ingredients that typically do not mix, such as oil and water, ensuring product stability and uniformity. This application is particularly important in beverage emulsifications .
Production of Bio-based Surfactants: Sucrose Monolaurate
The compound is used as a starting material for producing sucrose monolaurate, a bio-based surfactant with applications in food, cosmetics, and pharmaceuticals. This surfactant is non-toxic, biodegradable, and has excellent emulsifying properties .
Green Chemistry: Solvent-free Enzymatic Production
Hexadecyl dodecanoate: is produced through a green chemistry approach, which involves solvent-free enzymatic processes. This method aligns with the principles of sustainable development and produces high-quality cetyl esters used in various high-value goods .
Analytical Chemistry: Gas Chromatography
In analytical chemistry, Dodecanoic acid, hexadecyl ester is referenced for its retention index in gas chromatography, aiding in the identification and quantification of compounds in complex mixtures .
Biotechnology: Biotransformation
The ester is a substrate in biotransformation processes using microorganisms like Candida tropicalis . This process is part of sustainable production routes for dicarboxylic acids, which are precursors for materials like nylon .
Agriculture: Growth Promotion and Systemic Resistance
Research suggests potential applications in agriculture, where Hexadecyl dodecanoate derivatives may promote plant growth and enhance systemic resistance against pathogens .
Mecanismo De Acción
C28H56O2C_{28}H_{56}O_{2}C28H56O2
and a molecular weight of 424.7430 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It has been found to be utilized in the chemical communication system of certain species, such as the collared peccary and the morrison’s bumblebee
Mode of Action
It is known to be involved in chemical communication in certain species , but the exact interactions with its targets and the resulting changes are not clearly defined. More research is needed to elucidate these details.
Biochemical Pathways
Some dodecanoic acid derivatives have been found to possess antibacterial and antifungal properties , suggesting that Hexadecyl dodecanoate may also interact with biochemical pathways related to these activities.
Result of Action
As mentioned earlier, it is known to be involved in chemical communication in certain species , but the specific molecular and cellular effects of this action are not clearly defined. More research is needed to elucidate these details.
Safety and Hazards
Propiedades
IUPAC Name |
hexadecyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27-30-28(29)26-24-22-20-18-12-10-8-6-4-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKINHIVGKNRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066658 | |
| Record name | Dodecanoic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Dodecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
20834-06-4 | |
| Record name | Cetyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020834064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I19DN3Q5ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




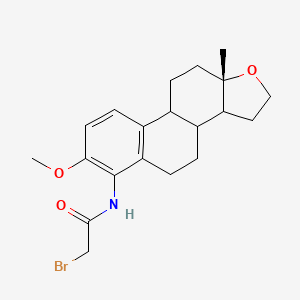
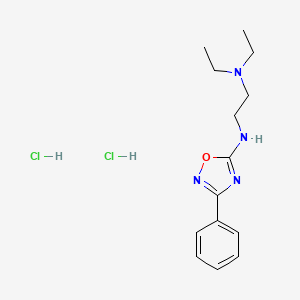
![Pyrido[2,3-g]quinoline](/img/structure/B1214354.png)
![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)
